molecular formula C14H7NO3 B13940188 1H-Benzofuro[2,3-f]indole-2,3-dione

1H-Benzofuro[2,3-f]indole-2,3-dione

Cat. No.: B13940188
M. Wt: 237.21 g/mol
InChI Key: XHPRBKKNNNIORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzofuro[2,3-f]indole-2,3-dione is a sophisticated polycyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and organic synthesis. This molecule features a benzofuran ring fused to an isatin (1H-indole-2,3-dione) core, a structure recognized for its diverse pharmacological potential. The inherent reactivity of its carbonyl groups at the 2 and 3 positions and the N-H group of the indole ring makes it a versatile precursor for designing novel derivatives, such as through Schiff base formation . This compound is of significant interest in pharmaceutical research for the development of new therapeutic agents. Hybrid molecules incorporating isatin-like cores and benzofuran motifs have demonstrated a wide spectrum of biological activities in scientific studies, including promising antimicrobial properties against various bacterial and fungal strains , as well as anticancer potential through the induction of apoptosis in cancer cell lines . The structural planarity of the fused ring system also suggests potential for interaction with biological macromolecules, positioning it as a valuable chemical tool for probing disease mechanisms . Researchers utilize this high-quality building block to synthesize complex molecular hybrids for screening against novel targets, particularly in areas of high unmet medical need such as multi-drug resistant infections and oncology. Attention: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

3H-[1]benzofuro[2,3-f]indole-1,2-dione

InChI

InChI=1S/C14H7NO3/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17)

InChI Key

XHPRBKKNNNIORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)C(=O)C(=O)N4

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Benzofuro 2,3 F Indole 2,3 Dione and Analogous Fused Dione Systems

Retrosynthetic Analysis of the 1H-Benzofuro[2,3-f]indole-2,3-dione Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the analysis can be envisioned through several disconnections. A primary disconnection can be made at the indole (B1671886) ring, suggesting a precursor like a substituted benzofuran (B130515) that can be subjected to indole synthesis. Another approach involves disconnecting the benzofuran ring, pointing towards a substituted indole as the starting material.

A plausible retrosynthetic pathway could start with the disconnection of the N-C and C-C bonds of the pyrrole (B145914) part of the indole ring, a common strategy in Fischer indole synthesis. This would lead back to a benzofuranylhydrazine derivative and a suitable carbonyl compound. Alternatively, disconnection of the C-O and C-C bonds of the furan (B31954) ring could suggest a pathway starting from a substituted indole and a phenol (B47542) derivative. researchgate.net The 2,3-dione moiety, an isatin (B1672199) analogue, can be retrosynthetically disconnected to a precursor that can be oxidized or cyclized to form the dione (B5365651). biomedres.usresearchgate.net

Retrosynthetic analysis of this compound
Figure 1: A simplified retrosynthetic analysis of the this compound core structure, illustrating potential disconnections of the indole and benzofuran rings.

Established Synthetic Routes to Benzofuroindoles and Related Heterocycles

The synthesis of benzofuroindoles and related fused systems often employs a variety of powerful organic reactions. These methods allow for the construction of the complex polycyclic framework from simpler starting materials.

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com In the context of benzofuroindoles, a substituted benzofuranylhydrazine could be reacted with a suitable carbonyl compound to generate the fused indole ring. A notable example is the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles, which utilizes a one-pot Fischer indolization as the key step. nih.govacs.org The versatility of this method allows for the preparation of various substituted derivatives. organic-chemistry.org However, the reaction can sometimes lead to mixtures of regioisomers, especially with unsymmetrical ketones. byjus.com

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their efficiency and functional group tolerance. researchgate.netscielo.org.mx These methods are particularly useful for constructing benzofuran and indole rings. For instance, the Larock indole synthesis, which can be performed using heterogeneous palladium catalysts, provides a ligand- and salt-free procedure for creating these heterocycles. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form key carbon-carbon bonds in the synthesis of the fused ring system. youtube.com Furthermore, palladium-catalyzed intramolecular cyclization of appropriately substituted precursors is a powerful strategy for forming the benzofuran or indole ring. researchgate.net A modified Fischer indole synthesis using a palladium-catalyzed cross-coupling of aryl bromides and hydrazones has also been developed. wikipedia.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.orgorganic-chemistry.org MCRs offer a streamlined approach to building complex heterocyclic scaffolds like benzofuroindoles. nih.gov For example, a three-component reaction of isatin, an amino acid, and but-2-ynedioates has been used to synthesize spirooxindole derivatives. nih.gov The development of metal-catalyzed MCRs has further expanded the scope and efficiency of these reactions in synthesizing diverse heterocyclic compounds. frontiersin.orgnih.gov These reactions are advantageous due to their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity. nih.govbeilstein-journals.org

Oxidative cyclization is another key strategy for the synthesis of benzofuran and indole derivatives. These reactions often involve the formation of a C-O or C-N bond through an oxidative process. For instance, the synthesis of 2-arylbenzofurans can be achieved through the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes. organic-chemistry.org Similarly, 2-substituted indol-3-ones can be synthesized via the oxidative cyclization of 2-aminophenyl-1,3-diones using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) and TEMPO. nih.gov Ruthenium-catalyzed C-H activation followed by aerobic annulation has also been employed for the synthesis of functionalized diarylbenzofurans. rsc.org

Approaches to Constructing the 2,3-Dione Moiety in Fused Systems (e.g., Isatin Analogues)

The 2,3-dione moiety, a key feature of this compound, is analogous to the isatin (1H-indole-2,3-dione) structure. dergipark.org.tr The synthesis of isatin and its derivatives has been extensively studied, and these methods can be adapted to construct the dione functionality in fused systems.

Several classical methods for isatin synthesis are well-established. The Sandmeyer synthesis, for example, involves the reaction of aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of sulfuric acid. biomedres.usresearchgate.net The Stolle synthesis provides another route, where a substituted aniline is reacted with oxalyl chloride and a Lewis acid. biomedres.usresearchgate.net The Gassman synthesis offers a different approach to isatin and its derivatives. researchgate.netdergipark.org.tr

Modern methods often involve the oxidation of indole derivatives. nih.gov For instance, the oxidation of indole using molecular oxygen in the presence of a photosensitizer can yield N-alkylated isatins. nih.gov These synthetic strategies provide a toolbox for chemists to construct the 2,3-dione functionality within the more complex framework of this compound. A study has reported the synthesis of new derivatives of 1H-benzo[f]indole-2,3-dione through Schiff base reactions, highlighting the reactivity of this core structure. researchgate.net

Summary of Synthetic Methodologies
MethodologyDescriptionKey Reagents/CatalystsAdvantagesReferences
Fischer IndolizationAcid-catalyzed cyclization of an arylhydrazone to form an indole ring.Arylhydrazones, Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂)Well-established, versatile for various substituted indoles. wikipedia.orgbyjus.comnih.govacs.orgorganic-chemistry.org
Palladium-Catalyzed Coupling/CyclizationFormation of C-C, C-N, or C-O bonds using a palladium catalyst.Pd catalysts (e.g., Pd/C, Pd(PPh₃)₄), aryl halides, organoboron compounds.High efficiency, good functional group tolerance, mild reaction conditions. wikipedia.orgresearchgate.netscielo.org.mxyoutube.comresearchgate.net
Multi-Component Reactions (MCRs)Three or more reactants combine in a single step to form a complex product.Varies depending on the specific MCR.High atom economy, reduced synthetic steps, generation of molecular diversity. frontiersin.orgorganic-chemistry.orgnih.govnih.govnih.govbeilstein-journals.org
Oxidative CyclizationFormation of a heterocyclic ring via an oxidative process.Oxidants (e.g., I(III) reagents, CAN, TEMPO, O₂), metal catalysts (e.g., Ru).Direct formation of C-O or C-N bonds. nih.govorganic-chemistry.orgrsc.org
Isatin Synthesis AnaloguesMethods for constructing the 2,3-dione functionality based on isatin synthesis.Anilines, chloral hydrate, oxalyl chloride, oxidizing agents.Provides access to the key dione moiety. researchgate.netbiomedres.usresearchgate.netnih.govdergipark.org.tr

Development of Novel and Green Chemistry Syntheses

The advancement of synthetic methodologies that are both innovative and environmentally benign is a paramount goal in modern organic chemistry. For complex fused systems like benzofuroindole-diones, this involves creating strategies that maximize atom economy, reduce waste, and employ milder reaction conditions.

A prominent green approach is the use of one-pot multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, which saves time, energy, and resources. A notable example is the one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, a system analogous to the target compound. nih.gov This methodology involves the reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in the presence of a catalytic amount (10 mol%) of sulfamic acid. nih.govresearchgate.net The reaction proceeds efficiently in acetonitrile (B52724) under reflux, typically completing within 20-30 minutes and forming two new carbon-carbon bonds and one carbon-nitrogen bond in the process. nih.gov The operational simplicity, short reaction time, and the avoidance of chromatographic purification (products are purified by simple recrystallization) underscore the green credentials of this approach. nih.govresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Acetonitrile, used in the aforementioned MCR, is considered a "greener" alternative to more hazardous solvents like dichloromethane (B109758) and benzene (B151609). nih.govscielo.br Studies on the synthesis of related dihydrobenzofuran neolignans have shown that acetonitrile can provide an excellent balance between reaction conversion and selectivity, while also being a more environmentally responsible choice. scielo.brresearchgate.net

Domino reactions, or cascade reactions, represent another sophisticated and efficient synthetic strategy. These processes involve two or more bond-forming transformations that occur consecutively in a single step without the need to isolate intermediates. An efficient dearomative (3+2) cycloaddition reaction has been developed to produce benzofuro[3,2-b]indol-3-one derivatives, an isomeric system to the benzofuro[2,3-f]indole core. This reaction proceeds smoothly under mild conditions, affording the polycyclic products in good to excellent yields with high diastereoselectivity. nih.gov Such cascade reactions are highly atom-economical and align well with the principles of green chemistry by minimizing synthetic steps and purification needs.

Optimization of Reaction Conditions and Substrate Scope for Yield and Selectivity

The successful synthesis of a target molecule often hinges on the careful optimization of reaction conditions to maximize yield and selectivity. This empirical process involves systematically varying parameters such as catalyst, solvent, temperature, and reactant stoichiometry.

A detailed study on the synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones, a structurally related fused system, provides an excellent case study for reaction optimization. nih.gov The Brønsted acid-mediated cascade reaction of 3-(2-nitrovinyl)-1H-indoles with phenols was systematically optimized. Various acids, including polyphosphoric acid (PPA), formic acid (HCOOH), methanesulfonic acid (MsOH), and triflic acid (TfOH), were tested. The results demonstrated that both the type and amount of acid, as well as the temperature, had a profound effect on the reaction outcome. While strong acids like TfOH led to decomposition, MsOH (4 mL per 1 mmol of starting material) at 40 °C was found to be optimal, providing the desired product in a 60% NMR yield (55% isolated yield) as the sole product. nih.gov Lowering the temperature often favored the formation of an intermediate nitroalkane, while higher temperatures sometimes led to decomposition. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-(1H-Indol-3-yl)benzofuran-2(3H)-one (8aa). nih.gov (This table is representative of the optimization process for a closely related analogous system.)

The substrate scope of a reaction defines its generality and utility. For the synthesis of benzofuroindole diones and their analogues, a broad substrate scope is highly desirable to generate molecular diversity. The multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones was shown to be highly versatile, with a variety of arylglyoxal monohydrates and indoles participating effectively in the reaction to give good yields. nih.govresearchgate.net Similarly, the Brønsted acid-mediated synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones tolerated a wide range of substituents on both the indole and phenol starting materials, including alkyl, aryl, and halogen groups. nih.gov

In the synthesis of benzofuro[3,2-b]indol-3-one derivatives, the reaction was tolerant of various substituents on the para-quinamine component, including methyl, tert-butyl, and methoxy (B1213986) groups, although electron-withdrawing groups were less successful. nih.gov Furthermore, studies on the synthesis of derivatives from the direct precursor, 1H-benzo[f]indole-2,3-dione, via Schiff base reactions also involved optimizing pathways to enhance yield and selectivity across different substrates. ijsra.net This collective research demonstrates that these synthetic strategies are robust and can accommodate a wide range of functional groups, enabling the creation of diverse libraries of complex fused heterocyclic diones.

Chemical Reactivity and Derivatization of the 1h Benzofuro 2,3 F Indole 2,3 Dione Scaffold

Electrophilic and Nucleophilic Reactions of the Core Structure

The 1H-Benzofuro[2,3-f]indole-2,3-dione scaffold possesses a rich and varied reactivity profile, featuring sites susceptible to both electrophilic and nucleophilic attack. The reactivity is largely governed by the electronic nature of the fused ring system.

Nucleophilic Reactions: The indole (B1671886) nitrogen (N-1) is a primary site for nucleophilic reactions, such as alkylation or acylation, after deprotonation with a suitable base. nih.gov The carbonyl group at C-2 behaves as a lactam and is generally less reactive, while the C-3 carbonyl has pronounced ketonic character, making it a prime target for nucleophiles. scielo.br This electrophilicity allows for a variety of addition reactions. nih.gov

Electrophilic Reactions: The fused benzene (B151609) rings of both the indole and benzofuran (B130515) components are susceptible to electrophilic aromatic substitution. The specific positions of substitution (C4-C7 on the indole part and corresponding positions on the benzofuran part) would be influenced by the directing effects of the heterocyclic rings and any existing substituents. However, the electron-withdrawing nature of the 2,3-dione moiety tends to deactivate the aromatic system towards electrophiles. bhu.ac.in Under strongly acidic conditions, protonation can occur at the C-3 carbonyl oxygen or at C-3 of the indole ring, which can deactivate the pyrrole (B145914) ring towards further electrophilic attack. bhu.ac.in

Transformations Involving the 2,3-Dione Carbonyls (e.g., Schiff Base Formation)

The most characteristic reactions of the this compound scaffold involve the 2,3-dione functionality, mirroring the well-documented chemistry of isatin (B1672199). nih.gov The C-3 carbonyl is highly electrophilic and readily undergoes condensation reactions with primary amines and other nucleophiles. scielo.brnih.gov

Schiff Base Formation: One of the most important transformations is the formation of Schiff bases (imines) through the reaction of the C-3 keto group with primary amines. nih.gov This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C-3 imine. nih.gov This reaction is often catalyzed by a few drops of glacial acetic acid. The reaction is highly chemoselective for the C-3 position due to the amide resonance stabilizing the C-2 carbonyl. scielo.br

A wide variety of aromatic and aliphatic amines can be used to generate a diverse library of Schiff base derivatives. pharmatutor.org These reactions are fundamental in building more complex molecules from the core scaffold. researchgate.netnih.govrsc.org

ReagentConditionsProduct TypeReference
Aniline (B41778)Ethanol, Glacial Acetic Acid3-Phenylimino derivative nih.gov
p-PhenylenediamineEthanolImesatin intermediate nih.gov
4-AminoantipyrineDioxane3-(Pyrazol-4-ylimino) derivative researchgate.net
2-AminopyridineNot specified3-(Pyridin-2-ylimino) derivative pharmatutor.org
Hydrazine Hydrate (B1144303)Ethanol3-Hydrazono derivative nih.govrsc.org

Other Carbonyl Reactions: The C-3 carbonyl can also participate in other addition reactions, such as the Baylis-Hillman reaction with activated alkenes in the presence of a catalyst like DABCO, yielding 3-hydroxy-3-(substituted)oxindole derivatives. elsevierpure.com It can also react with active methylene (B1212753) compounds in aldol-type condensations. nih.gov

Ring-Opening and Rearrangement Reactions

The fused heterocyclic system can undergo ring-opening and rearrangement under specific conditions, often involving the strained five-membered dione (B5365651) ring.

Ring-Opening Reactions: Similar to isatin, the lactam bond (N1-C2) of the this compound can be cleaved by nucleophiles. Treatment with strong bases like sodium hydroxide (B78521) can lead to hydrolysis, opening the five-membered ring to form a salt of the corresponding benzofuro-isatinic acid. This reaction proceeds via nucleophilic attack at the C-2 amide carbonyl. researchgate.net The reaction of N-acyl derivatives with nucleophiles like hydrazines can also result in the opening of the heterocyclic ring. scielo.br Under hydrothermal conditions, the pyrrole ring of indole can be opened, a process that is often preceded by hydrogenation to indoline. osti.gov

Rearrangement Reactions: The isatin scaffold is known to undergo ring expansion. The high electrophilicity of the C-3 carbon makes it susceptible to reactions that lead to larger ring systems. nih.gov For instance, certain reactions can expand the five-membered ring into a six-membered quinoline (B57606) or other heterocyclic systems. nih.gov Acid-promoted reactions of indoles with aminobenzaldehydes can lead to either annulation or indole ring-opening, depending on the nature of the amine. rsc.org

Regioselective Functionalization and Peripheral Modification Strategies

Achieving regioselective functionalization on the peripheral aromatic rings is crucial for synthesizing specific derivatives. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for this purpose.

The indole nucleus can be functionalized at various positions (C2, C3, C4, C5, C6, C7) through C-H activation strategies. bohrium.comthieme-connect.com The regioselectivity is often controlled by the choice of catalyst and the presence of a directing group on the indole nitrogen. nih.govacs.org For example, rhodium(III) catalysts like [Cp*RhCl2]2 are effective for C-H functionalization and annulation reactions on the indole core. acs.orgrsc.org

Strategies for Regiocontrol:

Directing Groups: Attaching a directing group to the indole nitrogen can steer metallation and subsequent functionalization to a specific carbon atom, such as C2 or C7. nih.gov

Catalyst Control: Different transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) exhibit different intrinsic preferences for the site of C-H activation, allowing for tunable regioselectivity. nih.govacs.org

Blocking/Protecting Groups: Introducing a removable group at a more reactive position (like C2) can allow for functionalization at less accessible sites. nih.gov

These strategies could be applied to the this compound scaffold to selectively introduce substituents onto the fused benzene rings, enabling the synthesis of highly tailored molecules.

StrategyTarget PositionCatalyst/Reagent ExampleReference
Directing Group (N-amide)Indole C2Cp*Rh(III) rsc.org
Directing Group (N-pivaloyl)Indole C4Pd(PPh3)2Cl2 nih.gov
Catalyst ControlIndole C2/C3Rh(III) acs.org
Substrate ControlIndole C7Grignard Reagent bhu.ac.in

Chemo- and Stereoselective Synthesis of Derivatives

The synthesis of specific isomers (chemo- and stereoisomers) from the this compound scaffold requires precise control over reaction conditions.

Chemoselectivity: As discussed, the reaction of nucleophiles occurs preferentially at the C-3 ketone rather than the C-2 amide carbonyl, which is a prime example of the inherent chemoselectivity of the scaffold. scielo.br Furthermore, in transition-metal-catalyzed reactions, the choice of catalyst and ligands can distinguish between different C-H bonds on the aromatic rings, leading to regioselective and thus chemoselective functionalization. acs.org

Stereoselectivity: The planar nature of the core scaffold means that stereocenters are typically introduced during derivatization reactions.

Diastereoselective Synthesis: Reactions at the C-3 carbonyl can create a new stereocenter. For example, the addition of a nucleophile to a chiral Schiff base derived from the scaffold could proceed with diastereoselectivity. Spirocyclic compounds, formed by cycloaddition reactions at the C-3 position, can also generate new stereocenters. nih.govresearchgate.net

Enantioselective Synthesis: The use of chiral catalysts or reagents can enable the enantioselective synthesis of derivatives. For instance, an enantioselective reduction of the C-3 carbonyl or a C=N bond of a Schiff base derivative would yield chiral alcohols or amines, respectively.

The development of stereoselective methods is critical for producing enantiomerically pure compounds for various applications.

Theoretical and Computational Chemistry Studies of 1h Benzofuro 2,3 F Indole 2,3 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic landscape of complex heterocyclic systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

For analogous indole (B1671886) and benzofuran (B130515) derivatives, DFT calculations have been employed to determine these energy levels. For instance, studies on various substituted indole-2,3-dione derivatives have shown that the HOMO and LUMO energies are significantly influenced by the nature and position of substituents. This understanding allows for the tuning of the electronic properties of the core structure. While specific values for 1H-Benzofuro[2,3-f]indole-2,3-dione are not reported, it can be inferred that the fusion of the benzofuran ring to the indole-2,3-dione core would lead to a more extended π-conjugated system, likely resulting in a smaller HOMO-LUMO gap compared to the individual heterocyclic components. This smaller energy gap would suggest a higher reactivity and potential for charge transfer interactions.

Table 1: Representative Calculated HOMO-LUMO Energies of Related Indole and Benzofuran Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Isatin (B1672199) (1H-indole-2,3-dione) DFT/B3LYP -6.89 -2.45 4.44
5-Fluoro-isatin DFT/B3LYP -7.02 -2.68 4.34
Benzofuran DFT/B3LYP -6.21 -0.54 5.67

Note: The data in this table is illustrative and compiled from various computational studies on related compounds to provide a comparative context. The exact values for this compound would require specific calculations.

The distribution of electron density within a molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In indole-2,3-dione systems, the carbonyl carbons of the dione (B5365651) moiety are typically electron-deficient (electrophilic), while the oxygen atoms are electron-rich (nucleophilic). The aromatic rings also exhibit regions of varying electron density that can influence their interaction with other molecules.

While the fused ring system of this compound is largely planar, conformational analysis can be relevant for any flexible substituents that may be attached to the core structure. More significantly, the presence of the lactam group in the indole-2,3-dione moiety raises the possibility of tautomerism. The keto-enol tautomerism is a common phenomenon in such systems.

Computational studies can predict the relative stabilities of different tautomers in various environments (gas phase and in different solvents). For the parent indole-2,3-dione, the diketo form is overwhelmingly the most stable tautomer. However, the fusion with the benzofuran ring could potentially influence the tautomeric equilibrium. Quantum chemical calculations can determine the relative energies of the possible tautomers of this compound, providing insight into which form is likely to predominate under physiological conditions. This is crucial as different tautomers can exhibit distinct biological activities.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. While specific mechanistic studies for the synthesis or reactions of this compound are scarce, studies on the formation of related benzofuroindole cores offer valuable insights. For example, the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines to form benzofuro[3,2-b]indol-3-one derivatives has been investigated computationally. rsc.org Such studies propose plausible reaction pathways and identify key intermediates and transition states, which can serve as a model for understanding the formation of the this compound skeleton.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Derivatives of indole-2,3-dione and benzofuran have been the subject of numerous molecular docking studies against a variety of biological targets, including kinases, enzymes involved in microbial pathogenesis, and proteins associated with cancer.

For instance, Schiff-base derivatives of 1H-benzo[f]indole-2,3-dione have been docked against the FabI enzyme from S. aureus, with potent compounds showing significant docking scores and forming key interactions like hydrogen bonding and pi-pi stacking. mdpi.com Similarly, benzofuran derivatives have been evaluated as tubulin polymerization inhibitors through docking studies at the colchicine (B1669291) binding site. tandfonline.comuci.edu These studies suggest that the this compound scaffold could be a promising candidate for targeting similar biomolecules. Molecular docking simulations could be employed to predict its binding affinity and to identify the key amino acid residues involved in the interaction, thereby guiding the design of more potent derivatives.

Table 2: Representative Molecular Docking Results for Related Benzofuroindole and Isatin Derivatives

Ligand Target Protein Docking Score (kcal/mol) Key Interactions
Schiff-base of 1H-benzo[f]indole-2,3-dione FabI enzyme (S. aureus) -8.756 Hydrogen bonding, pi-pi stacking
Benzofuran-2-ylethylidene aniline (B41778) derivative Tubulin (colchicine binding site) - -

Note: This table presents examples from the literature on related compounds to illustrate the application of molecular docking. The specific binding affinity of this compound would depend on the chosen biological target.

Structure-Activity Relationship (SAR) Insights Derived from Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on molecular descriptors, QSAR can be used to predict the activity of new compounds and to provide insights into the structural features that are important for activity.

Computational SAR studies have been successfully applied to series of indole and benzofuran derivatives to understand their anticancer and antimicrobial activities. eurjchem.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, which are then used to build a predictive QSAR model. For this compound, a similar approach could be used to guide the synthesis of new derivatives with improved biological activity. By systematically modifying the core structure and calculating the relevant molecular descriptors, it would be possible to develop a QSAR model that could predict the activity of novel analogues, thereby accelerating the drug discovery process.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional techniques like COSY and HMQC, chemists can map the complete atomic connectivity of a molecule. mdpi.com

For a molecule with the complexity of 1H-Benzofuro[2,3-f]indole-2,3-dione, the ¹H NMR spectrum would reveal signals in the aromatic region corresponding to the protons on the fused benzene (B151609) and benzofuran (B130515) rings. The chemical shifts and coupling constants of these protons provide critical information about their relative positions. The indole (B1671886) N-H proton would typically appear as a broad singlet at a downfield chemical shift, which is sensitive to the solvent used. ipb.pt

In the ¹³C NMR spectrum, distinct signals would correspond to each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) moiety are particularly characteristic, appearing at very low fields (typically in the 170-190 ppm range). acgpubs.org The chemical shift for the methylene (B1212753) carbon of a benzyl (B1604629) group attached to a sulfur atom, for example, has been used to confirm the site of alkylation in related heterocyclic systems. mdpi.com While specific spectral data for this compound is not detailed in the provided literature, analysis of related structures like 3-(1H-indol-3-yl)benzofuran-2(3H)-ones and pyrrole-2,3-diones allows for the prediction of characteristic chemical shifts. acgpubs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Scaffolds

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Source
¹H Indole N-H > 8.0 (often broad) nih.gov
¹H Aromatic C-H 6.8 - 8.3 nih.govnih.gov
¹H Methylene (CH₂) adjacent to N ~4.9 - 5.3 nih.gov
¹³C Carbonyl (C=O) 162 - 188 acgpubs.orgnih.gov

Mass Spectrometry Techniques: Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy by measuring the molecular mass to several decimal places. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₇NO₂. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. In studies of related 3-(1H-indol-3-yl)benzofuran-2(3H)-one derivatives, HRMS was used to confirm the calculated exact mass, with deviations of less than 4 ppm. nih.gov The fragmentation of the parent compound, 1H-indole-2,3-dione (Isatin), typically involves the loss of CO, a characteristic feature of such structures. researchgate.net

Table 2: Example of High-Resolution Mass Spectrometry Data for a Related Compound

Compound Formula Calculated [M+Na]⁺ Found [M+Na]⁺ Deviation (ppm) Source
5-Methyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one C₁₈H₁₅NNaO₂ 300.0995 300.0984 3.8 nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates of every atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com

The structure of numerous related indole and benzofuran derivatives has been definitively confirmed using single-crystal X-ray diffraction. nih.govresearchgate.netresearchgate.netimist.ma For instance, the structure of a 3-(1H-indol-3-yl)benzofuran-2(3H)-one derivative was unambiguously confirmed by this method. nih.gov Similarly, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one was determined, revealing two independent, highly planar molecules in the asymmetric unit. researchgate.net An X-ray crystallographic study of this compound would provide definitive proof of its planar, fused-ring system and offer insights into its solid-state conformation and intermolecular forces.

Table 3: Crystallographic Data for an Analogous Benzofuran Derivative

Parameter 3-(Propan-2-ylidene)benzofuran-2(3H)-one
Formula C₁₁H₁₀O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.1869(3)
b (Å) 18.0636(10)
c (Å) 13.1656(7)
β (˚) 96.763(3)
Volume (ų) 1697.28(15)
Z 8

Data sourced from ResearchGate. researchgate.net

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Conjugated systems, such as the extensive π-system in this compound, typically exhibit strong absorption bands. The spectra can reveal characteristic n→π* and π→π* transitions associated with the carbonyl groups and the aromatic framework.

Studies on related 2,3-di(phenylethenyl)benzofuran derivatives show strong absorption bands with maxima between 371-376 nm. researchgate.net The parent compound, 1H-indole-2,3-dione, also has a known UV/Visible spectrum. nist.gov Photoluminescence (fluorescence and phosphorescence) spectroscopy measures the light emitted by a substance after it has absorbed light. This provides insights into the molecule's excited state properties. Certain related benzo-fused indole derivatives are known to exhibit fluorescence, with the ability to switch emission wavelengths upon binding to ions, indicating potential for sensor applications. beilstein-journals.org

Table 4: Photophysical Properties of Related Benzofuran Derivatives in n-Hexane

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Source
2,3-Di(phenylethenyl)benzofuran 371 412, 434 researchgate.net
2,3-Di(phenylethenyl)-5-chlorobenzofuran 374 415, 437 researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for identifying the key carbonyl (C=O) and amine (N-H) groups.

The structure contains two types of carbonyls: a ketone and a lactam (a cyclic amide). These would give rise to strong, distinct absorption bands in the IR spectrum, typically in the range of 1650-1780 cm⁻¹. acgpubs.orgresearchgate.net Specifically, 1H-indole-2,3-dione (Isatin) shows characteristic peaks around 1743 cm⁻¹ and 1691 cm⁻¹. researchgate.net The N-H group of the indole moiety would produce a characteristic stretching vibration around 3100-3300 cm⁻¹. nih.govresearchgate.net These distinct signals provide rapid and reliable confirmation of the presence of these core functional groups within the molecular structure.

Table 5: Characteristic Infrared Absorption Frequencies for Related Dione Structures

Functional Group Vibration Type Frequency (cm⁻¹) Source
N-H (Indole) Stretch 3100 - 3372 nih.govresearchgate.net
C=O (Ketone/Lactam) Stretch 1652 - 1789 acgpubs.orgnih.gov
C=C (Aromatic) Stretch ~1460 - 1620 nih.govresearchgate.net

Mechanistic Investigations of Biological and Pharmacological Activities

Elucidation of Potential Molecular Targets and Cellular Pathways

The diverse biological effects of 1H-benzofuro[2,3-f]indole-2,3-dione derivatives are a consequence of their interaction with various molecular targets, which in turn modulates critical cellular pathways. Research has identified several key areas of interaction, including enzyme inhibition and the disruption of cellular processes integral to cell survival and proliferation.

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of the this compound scaffold have been investigated for their inhibitory activity against several key enzymes implicated in disease, particularly in cancer and bacterial infections.

Tubulin Polymerization: Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, making them a prime target for anticancer agents. Several indole (B1671886) derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov For instance, certain 2-phenylindole (B188600) derivatives potently inhibit tubulin assembly, leading to cell cycle arrest and cell death. nih.gov Similarly, a series of benzofuran (B130515) and indole derivatives were designed as tubulin polymerization inhibitors, with some compounds showing strong antiproliferative activities against liver and breast cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can disrupt mitotic spindle formation, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Molecular docking studies have further suggested that some of these derivatives fit into the colchicine (B1669291) binding site of tubulin, providing a structural basis for their inhibitory action. nih.gov

DNA Gyrase: This essential bacterial enzyme is a validated target for antibacterial agents. In silico studies have shown that derivatives of 1H-benzo[f]indole-2,3-dione can significantly inhibit E. coli DNA-gyrase. researchgate.net This suggests a potential mechanism for the observed antibacterial activity of these compounds, positioning them as candidates for further development as novel antibacterial drugs. researchgate.net Benzothiazole-based inhibitors of DNA gyrase and topoisomerase IV have also been explored, with modifications aimed at improving uptake in Gram-negative bacteria. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain 1H-indole-2,3-dione derivatives, specifically 3-thiosemicarbazones, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These compounds have shown high selectivity for the hCA II isoenzyme, with some derivatives exhibiting inhibitory constants in the subnanomolar range. nih.gov Molecular docking studies have provided insights into the binding of these inhibitors within the enzyme's active site. nih.gov

The table below summarizes the inhibitory activities of selected indole and benzofuran derivatives against various enzymes.

Compound ClassTarget EnzymeBiological EffectReference
2-PhenylindolesTubulin PolymerizationAnticancer nih.gov
Benzofuran-2-ylethylidene anilinesTubulin PolymerizationAnticancer nih.gov
1H-Benzo[f]indole-2,3-dione derivativesDNA GyraseAntibacterial researchgate.net
1H-Indole-2,3-dione 3-thiosemicarbazonesCarbonic Anhydrase IIPotential therapeutic applications nih.gov

The interaction of small molecules with cellular receptors is a key mechanism driving their pharmacological effects. For the this compound family, research into receptor binding is an emerging area.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). nih.gov Novel benzofuran-indole hybrids have been synthesized and identified as potent and selective inhibitors of EGFR. nih.gov These compounds have demonstrated anticancer activity against lung cancer cells by inhibiting the phosphorylation of EGFR. nih.gov

Cannabinoid CB1 Receptor: While not directly involving the this compound scaffold, related indole-3-carboxamides have been identified as potent agonists of the cannabinoid CB1 receptor. rsc.org This highlights the versatility of the indole core in interacting with a range of receptor types.

Further research is needed to comprehensively profile the receptor binding of this compound derivatives to fully understand their pharmacological potential.

The ultimate biological effect of a compound is determined by how it modulates cellular pathways. Derivatives of this compound have been shown to influence key pathways involved in cell cycle control and programmed cell death.

Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Several studies have demonstrated that derivatives of the benzofuran and indole scaffolds can induce cell cycle arrest. For example, a synthetic benz[f]indole-4,9-dione analog was found to cause potent growth inhibition in human lung cancer cells by inducing G2/M cell cycle arrest. nih.gov Similarly, a novel synthetic benzofuran lignan (B3055560) derivative was shown to arrest Jurkat T lymphocytes in the G2/M phase. nih.gov Other studies on different heterocyclic compounds have also reported cell cycle arrest in various phases, such as the G1 and S phases, indicating that the specific effect can be compound-dependent. researchgate.netmdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a major goal of many anticancer therapies. The aforementioned benz[f]indole-4,9-dione analog that induces cell cycle arrest also triggers apoptosis in lung cancer cells. nih.gov The synthetic benzofuran lignan derivative also induces apoptosis in p53-positive cells, in part through the activation of caspase-3. nih.gov The mechanism of apoptosis induction by these compounds can be multifaceted, involving the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the this compound class of compounds, SAR studies have been instrumental in identifying key structural features responsible for their pharmacological effects and in guiding the design of more potent and selective derivatives.

The core this compound scaffold is a versatile platform for chemical modification. rsc.orgnih.gov Researchers have systematically introduced various substituents at different positions on the indole and benzofuran rings and have observed significant changes in biological activity. nih.govnih.gov

For instance, in the context of anticancer activity, the nature and position of substituents on the benzofuran ring have been shown to be critical. nih.govnih.gov The introduction of halogen atoms or methoxy (B1213986) groups can significantly impact the cytotoxicity of the compounds. nih.gov Similarly, for derivatives of 1H-indole-2,3-dione evaluated as antibacterial agents, specific substitutions have been shown to enhance their activity against both Gram-positive and Gram-negative bacteria. researchgate.net

A study on 1H-indole-2,3-dione derivatives as antifouling and antibacterial agents revealed that synthetically modified analogs exhibited stronger activity than the parent natural product, isatin (B1672199). nih.gov This underscores the power of synthetic chemistry to optimize the biological properties of a lead compound.

The table below provides a generalized summary of SAR findings for this class of compounds.

Structural ModificationImpact on Biological ActivityReference
Substitution on the benzofuran ringModulates anticancer activity nih.govnih.gov
Substitution on the indole ringInfluences antibacterial and antifouling activity researchgate.netnih.gov
Introduction of a 3-thiosemicarbazone moietyConfers carbonic anhydrase inhibitory activity nih.gov

Utilization as Chemical Probes for Biological System Interrogation

Due to their specific interactions with biological targets, well-characterized small molecules can serve as valuable chemical probes to investigate complex biological systems. While the use of this compound itself as a chemical probe is not yet widely reported, its derivatives with defined mechanisms of action have the potential for such applications.

For example, a potent and selective inhibitor of a particular enzyme, derived from the this compound scaffold, could be used to study the role of that enzyme in various cellular processes. Similarly, fluorescently labeled derivatives could be synthesized to visualize the localization of their target proteins within cells.

The development of these compounds as chemical probes would not only advance our understanding of fundamental biology but could also aid in the discovery and validation of new drug targets. As research into the mechanistic underpinnings of this compound class continues, their application as sophisticated tools for biological interrogation is a promising future direction.

Applications of 1h Benzofuro 2,3 F Indole 2,3 Dione in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Accessing Complex Polycyclic Aromatic Compounds

1H-Benzofuro[2,3-f]indole-2,3-dione and its derivatives serve as valuable synthetic intermediates in the construction of complex polycyclic aromatic compounds. The inherent reactivity of the isatin-like core within the benzofuroindole structure provides a versatile platform for a variety of chemical transformations, leading to the formation of larger, more intricate fused-ring systems.

One key application involves the use of related benzofuro[3,2-b]indol-3-one derivatives, which are structurally similar to this compound. These compounds are synthesized through an efficient dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans. nih.gov This reaction proceeds under mild conditions and results in good to excellent yields of polycyclic frameworks that fuse hydroindoline-5-one and 2,3-dihydrobenzofuran (B1216630) cores. nih.gov Such structures are of significant interest as they are found in various biologically active molecules and natural products. nih.gov The ability to construct these complex polycyclic systems efficiently highlights the synthetic utility of the benzofuroindole scaffold.

Furthermore, the broader class of indole (B1671886) derivatives, including benzofuroindoles, are recognized as crucial building blocks in organic synthesis. researchgate.net They are frequently employed in the synthesis of functionalized indoles, which are prevalent in bioactive natural products, pharmaceuticals, and organic materials. researchgate.net The development of synthetic methods to access these complex molecules is an active area of research. For instance, multicomponent reactions involving arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole have been developed to synthesize 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, demonstrating the formation of multiple new bonds in a single step. researchgate.net

The synthesis of N,O,S-heteroacenes containing a benzofuran-thieno[3,2-b]indole core has also been achieved through methods like the Fischer indolization, further expanding the library of complex polycyclic aromatic compounds accessible from indole-based precursors. acs.org These synthetic strategies underscore the importance of compounds like this compound as foundational structures for creating novel and potentially functional polycyclic aromatic systems.

Development of Fluorescent Probes, Sensors, and Dyes

The unique electronic and structural characteristics of the this compound framework make it a promising candidate for the development of fluorescent probes, sensors, and dyes. While direct research on this specific compound is limited in this area, the broader families of indole and benzofuran (B130515) derivatives have been extensively studied for their photophysical properties and sensing capabilities.

The indole nucleus is a well-established fluorophore and is present in many organic materials used for sensing and bioimaging. researchgate.net The fusion of the indole with a benzofuran ring, as in this compound, can lead to extended π-conjugation, which often results in desirable photophysical properties such as shifts in absorption and emission wavelengths. These properties are critical for the design of fluorescent sensors. For example, various fluorescent probes based on different heterocyclic scaffolds have been developed for the detection of toxic analytes like metal ions (Fe³⁺, Cu²⁺) and anions (F⁻, CN⁻) in aqueous media. bohrium.com These sensors often exhibit changes in fluorescence intensity or color upon binding with the target analyte. bohrium.com

The development of bifunctional and multi-responsive fluorescent sensors is a significant area of research. bohrium.com These sensors can detect multiple analytes, offering advantages in terms of efficiency and cost. The synthesis of such sensors often involves incorporating specific binding sites into a fluorescent scaffold. The dione (B5365651) functionality in this compound could potentially serve as a binding site for certain cations or be chemically modified to create selective receptors for various analytes.

Furthermore, indole-containing molecules have found applications in materials science, including the development of dyes. researchgate.net The color of a dye is determined by its chemical structure and its ability to absorb light at specific wavelengths. The extended aromatic system of this compound suggests that it could possess chromophoric properties, making it a potential scaffold for new classes of dyes.

Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

The fused heterocyclic structure of this compound suggests its potential for application in organic electronic materials, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). While specific studies on this exact molecule are not prevalent, the constituent indole and benzofuran moieties are well-recognized components in materials designed for organic electronics.

Indole derivatives are widely utilized in the development of organic materials due to their favorable electronic properties. researchgate.net They can act as electron-donating or electron-accepting units depending on the substituents attached to the indole core. This versatility makes them suitable for use in various layers of an OLED device, including the emissive layer, host materials, and charge-transporting layers. For instance, organoboron compounds incorporating a 3H-indole group have been successfully used to create red OLEDs with high external quantum efficiencies. researchgate.net

The fusion of the indole ring with a benzofuran unit in this compound creates a more extended and rigid π-conjugated system. Such extended conjugation is often beneficial for charge transport, a critical parameter for the performance of both OLEDs and OFETs. The planarity and potential for intermolecular π-π stacking in such fused systems can facilitate efficient charge mobility.

Furthermore, the dione functionality present in this compound could influence the material's electronic properties, potentially enhancing its electron-accepting character. This could make it a candidate for n-type semiconductor materials in OFETs or as an electron-transporting material in OLEDs. The ability to chemically modify the dione group offers a pathway to fine-tune the electronic and physical properties of the molecule to meet the specific requirements of different organic electronic devices.

Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound, featuring a planar aromatic backbone and hydrogen bonding capabilities, makes it a compelling candidate for studies in supramolecular chemistry and self-assembly. The indole N-H group and the two carbonyl groups of the dione moiety provide sites for hydrogen bonding, which is a primary driving force for the formation of ordered supramolecular structures.

The planar nature of the fused benzofuroindole core allows for favorable π-π stacking interactions between molecules. These non-covalent interactions, in conjunction with hydrogen bonding, can lead to the spontaneous organization of individual molecules into well-defined one-, two-, or three-dimensional architectures. The resulting supramolecular assemblies can exhibit emergent properties that are distinct from those of the individual molecules.

While specific research on the self-assembly of this compound is not widely reported, the principles of supramolecular chemistry suggest its potential to form various organized structures. For example, the interplay of hydrogen bonding and π-stacking could lead to the formation of tapes, sheets, or columnar structures. The precise nature of the self-assembled architecture would be influenced by factors such as solvent, temperature, and the presence of any substituents on the benzofuroindole core.

The ability to control the self-assembly of such molecules is of great interest for the development of advanced materials with tailored properties. For instance, ordered π-stacked arrays are crucial for efficient charge transport in organic electronic devices. Therefore, understanding and controlling the supramolecular behavior of this compound and its derivatives could open up new avenues for their application in materials science.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthetic Methodologies for Enantiopure Derivatives

The creation of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can drastically alter a molecule's biological activity and physical properties. For complex scaffolds like 1H-Benzofuro[2,3-f]indole-2,3-dione, the development of asymmetric synthetic methods to produce enantiopure derivatives is a significant and evolving challenge.

Future research is anticipated to focus on organocatalytic and transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. acs.orgorganic-chemistry.org Strategies that have shown promise for related indole (B1671886) and benzofuran (B130515) systems, such as chiral Brønsted acid-catalyzed transfer hydrogenations or quinine-derived urea-catalyzed annulations, could be adapted. organic-chemistry.orgrsc.org For instance, the development of a highly enantioselective [3+2] annulation protocol has been successful in creating complex spiro[benzofuran-pyrrolidine]indolinedione structures. rsc.org Similar methodologies could be envisioned for constructing the chiral centers within the this compound framework.

The pursuit of these asymmetric syntheses will likely involve the design of novel chiral catalysts and ligands tailored to the specific steric and electronic demands of the benzofuroindole core. Success in this area would unlock the potential to investigate the stereospecific interactions of these derivatives with biological targets and to create chiral materials with unique optical or electronic properties.

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry is poised to play a pivotal role in expanding the chemical space around the this compound scaffold. Advanced computational tools can accelerate the design and prediction of novel analogues with tailored properties, bypassing the often time-consuming and resource-intensive process of traditional trial-and-error synthesis.

Future efforts will likely leverage quantum mechanical and molecular dynamics simulations to explore the conformational landscape of the benzofuroindole core and to predict the effects of various substituents on its electronic structure and reactivity. arxiv.org By modeling the interactions of virtual analogues with specific protein binding sites or material interfaces, researchers can prioritize the synthesis of compounds with the highest probability of desired activity. This "forward screening" paradigm, enhanced by computational methods, allows for a more systematic and efficient exploration of the available chemical space. arxiv.org

Furthermore, the development of modular synthetic routes will be crucial to realizing these computationally designed analogues. rsc.org The ability to readily functionalize the core structure at various positions is key to creating a diverse library of compounds for screening and validation of the computational predictions.

Exploration of Uncharted Reaction Pathways and Catalytic Systems

The discovery and development of novel chemical reactions are fundamental to advancing organic synthesis. For this compound, there is significant potential for exploring uncharted reaction pathways and innovative catalytic systems to construct and modify this complex framework.

Emerging strategies in synthetic chemistry, such as photoredox catalysis, offer mild and efficient alternatives to traditional methods for forming challenging chemical bonds. acs.org The application of visible-light-mediated reactions could enable new types of cyclizations and functionalizations on the benzofuroindole scaffold that are not accessible through conventional thermal reactions. acs.org Additionally, the continued development of multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, presents an atom-economical and efficient approach to synthesizing novel derivatives.

The use of elegant synthetic routes, such as the Fischer indolization, has been employed to create related benzofuran-fused indole systems. acs.orgrsc.org Future research may focus on adapting and refining such classic reactions, potentially through the use of new catalytic systems, to provide more direct and versatile access to the this compound core and its derivatives. The exploration of metal-free catalytic systems is also a growing trend that could lead to more sustainable and cost-effective synthetic processes. rsc.org

Application of Artificial Intelligence and Machine Learning in Rational Design for Mechanistic Biological Studies and Materials Science

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of molecules for specific applications. nih.govtechscience.com For this compound and its potential derivatives, AI and ML can be powerful tools for both mechanistic biological studies and the discovery of new materials.

In the realm of biological studies, AI algorithms can analyze large datasets to identify structure-activity relationships (SAR) and to predict the biological targets of novel compounds. researchgate.net This can provide invaluable insights into the mechanism of action of bioactive benzofuroindole derivatives and guide the design of next-generation analogues with improved potency and selectivity. By predicting pharmacokinetic and toxicological properties, AI can also help to de-risk the drug discovery process at an early stage.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1H-Benzofuro[2,3-f]indole-2,3-dione derivatives in academic research?

  • Methodological Answer : The synthesis typically involves intramolecular cyclization of substituted precursors. For example, one-pot procedures using halogenation/oxidation/cyclization sequences (e.g., iodine/copper oxide systems in DMSO) yield indole-2,3-dione scaffolds, which can be adapted for benzofuro-indole derivatives . Microwave-assisted synthesis under solvent-free conditions with basic alumina as a catalyst offers rapid and high-purity intermediates, reducing reaction times to 4–6 minutes . Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and monitoring by TLC are standard .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.1–7.6 ppm, ketone carbons at ~180 ppm) .
  • FTIR : Identification of carbonyl stretches (~1700 cm⁻¹ for C=O) and aromatic C-H bending .
  • Mass spectrometry (EI/ESI) : For molecular ion validation (e.g., m/z 246 for a morpholinomethyl derivative) .

Q. How are intermediates purified during benzofuro-indole synthesis?

  • Methodological Answer : Column chromatography (silica gel with petroleum ether/ethyl acetate gradients) is standard . Recrystallization from methanol or ethanol yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for benzofuro-indole derivatives?

  • Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Strategies include:

  • Anisotropic displacement parameter refinement for non-hydrogen atoms.
  • Validation of hydrogen positions via calculated geometries (e.g., riding models) .
  • Cross-checking with OLEX2 for visualization and analysis of residual electron density .

Q. What computational methods predict the electronic properties of benzofuro-indole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking studies (e.g., with antituberculosis targets like InhA) evaluate binding affinities, guiding structure-activity optimization .

Q. How to analyze structure-activity relationships (SAR) for antitumor benzofuro-indole derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolve substituent effects on molecular conformation (e.g., trifluoromethoxy groups enhancing hydrophobic interactions) .
  • In vitro cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa), correlating IC₅₀ values with electronic/steric properties .

Q. How to optimize reaction yields in benzofuro-indole synthesis?

  • Methodological Answer : Screen catalytic systems (e.g., CuO/I₂ for halogenation) and solvent/base combinations. Microwave irradiation improves efficiency (e.g., 97% yield in 6 minutes for indole-2,3-dione intermediates) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in benzofuro-indole derivatives?

  • Methodological Answer :

  • Control standardization : Ensure consistent assay conditions (e.g., Kirby–Bauer disc diffusion using S. aureus ATCC 25923) .
  • SAR validation : Compare substituent effects across studies (e.g., morpholinomethyl groups enhancing antibacterial activity vs. nitro groups for antitumor effects) .

Q. Why do crystallographic R factors vary across studies?

  • Methodological Answer : Variations arise from data quality (resolution, completeness) and refinement protocols. High-resolution data (<1.0 Å) with SHELXL’s twin refinement reduce R values (<5%) .

Methodological Tools

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) , OLEX2 for structure solution .
  • Spectroscopy : Bruker NMR (400 MHz), Thermo Scientific FTIR .
  • Synthesis : Microwave reactors (CEM Discover) for accelerated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.